Ethyl 2-ethyl-5-iodobenzoate
Description
Ethyl 2-ethyl-5-iodobenzoate is an iodinated aromatic ester characterized by an ethyl ester group at the benzoate position, an ethyl substituent at the 2-position, and an iodine atom at the 5-position of the benzene ring. The iodine atom at the 5-position provides a reactive site for halogen exchange reactions, while the ethyl groups may enhance lipophilicity, influencing solubility and reactivity patterns .
Properties
CAS No. |
1131587-30-8 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-iodobenzoate |
InChI |
InChI=1S/C11H13IO2/c1-3-8-5-6-9(12)7-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
AEAYGPXKMRFQSG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)I)C(=O)OCC |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Ethyl vs. Amino/Chloro Groups: The ethyl group at the 2-position in this compound increases steric bulk and lipophilicity compared to amino (polar) or chloro (electron-withdrawing) substituents. This makes it less reactive in polar solvents but more compatible with hydrophobic environments .
- Iodine at 5-Position : The iodine atom, common across all analogs, facilitates halogen-bonding interactions and participation in metal-catalyzed cross-coupling reactions (e.g., with palladium). Ethyl 2-chloro-5-iodobenzoate, for instance, is particularly reactive in such transformations due to the synergistic effects of Cl and I .
Molecular Weight and Solubility Trends
- This compound’s higher molecular weight (~305 g/mol) compared to methyl or amino analogs (e.g., 277 g/mol for Methyl 2-amino-5-iodobenzoate) correlates with reduced solubility in aqueous media. Conversely, amino-substituted derivatives exhibit greater polarity and water solubility .
Q & A
Q. Advanced
Validate Computational Models : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to better match experimental geometries .
Experimental Cross-Check : Perform kinetic studies (e.g., variable-temperature NMR) to assess activation barriers for cross-coupling reactions .
Error Analysis : Quantify uncertainties in computational solvation models vs. experimental dielectric environments .
What methodologies optimize the esterification yield of iodinated benzoic acids?
Q. Advanced
- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA), to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining high yields (>85%) .
- In Situ Monitoring : Use FT-IR to track ester carbonyl formation in real time .
How can solvent effects influence the stability of this compound in storage?
Q. Advanced
- Polar Protic Solvents : Avoid ethanol/water mixtures to prevent ester hydrolysis.
- Nonpolar Solvents : Use hexane or diethyl ether for long-term storage; monitor via periodic NMR .
Stability Data Table :
| Solvent | Degradation Rate (25°C, 6 months) | Recommended Storage |
|---|---|---|
| Hexane | <2% | Amber vial, 4°C |
| Ethanol | 15% | Avoid |
What statistical approaches resolve contradictions in reaction yield reproducibility?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
- ANOVA Testing : Identify significant factors causing yield variability (p < 0.05) .
- Error Propagation Analysis : Quantify uncertainties in reagent purity and measurement tools .
How does steric hindrance from the 2-ethyl group affect cross-coupling reactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
